

# Unraveling the Biological Tapestry of CK1-IN-1: A Technical Guide

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## Compound of Interest

Compound Name: CK1-IN-1

Cat. No.: B610341

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## Introduction

**CK1-IN-1** is a potent inhibitor of Casein Kinase 1 (CK1), a family of highly conserved serine/threonine protein kinases that act as crucial regulators of a myriad of cellular processes. The CK1 family comprises several isoforms, including  $\alpha$ ,  $\beta$ ,  $\gamma$ 1-3,  $\delta$ , and  $\epsilon$ , each playing distinct and sometimes overlapping roles in fundamental biological pathways. Dysregulation of CK1 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and circadian rhythm disruptions, making CK1 an attractive therapeutic target.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the biological effects of **CK1-IN-1**, its mechanism of action, and detailed experimental protocols for its investigation.

## Mechanism of Action

**CK1-IN-1** functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK1 isoforms, thereby preventing the transfer of a phosphate group from ATP to their protein substrates.<sup>[1]</sup> This inhibition of phosphorylation disrupts the downstream signaling cascades regulated by CK1.

## Quantitative Data

The inhibitory activity of **CK1-IN-1** has been characterized in cell-free assays, demonstrating high potency against the  $\delta$  and  $\epsilon$  isoforms of CK1.

Target	IC50 (nM)	Assay Type
CK1δ	15	Cell-free
CK1ε	16	Cell-free
p38α MAPK	73	Cell-free
Data sourced from publicly available information.[4][5]		

While specific cell-based IC50 values for **CK1-IN-1** are not widely published, studies on other potent CK1δ/ε inhibitors provide insights into the expected cellular effects. For instance, inhibitors with similar in vitro potency have demonstrated anti-proliferative effects in the nanomolar to low micromolar range in various cancer cell lines.[6]

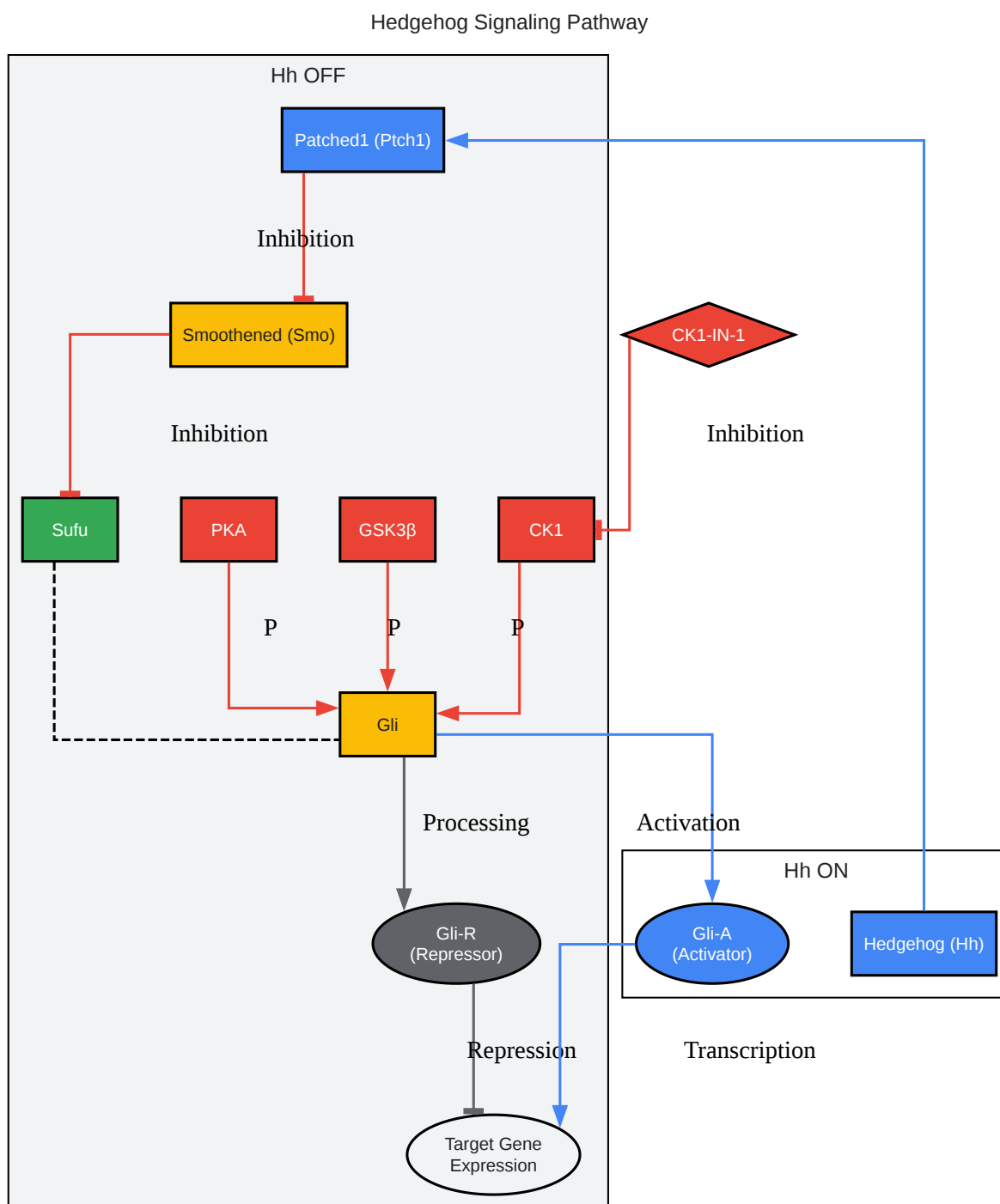
## Biological Effects of CK1 Inhibition

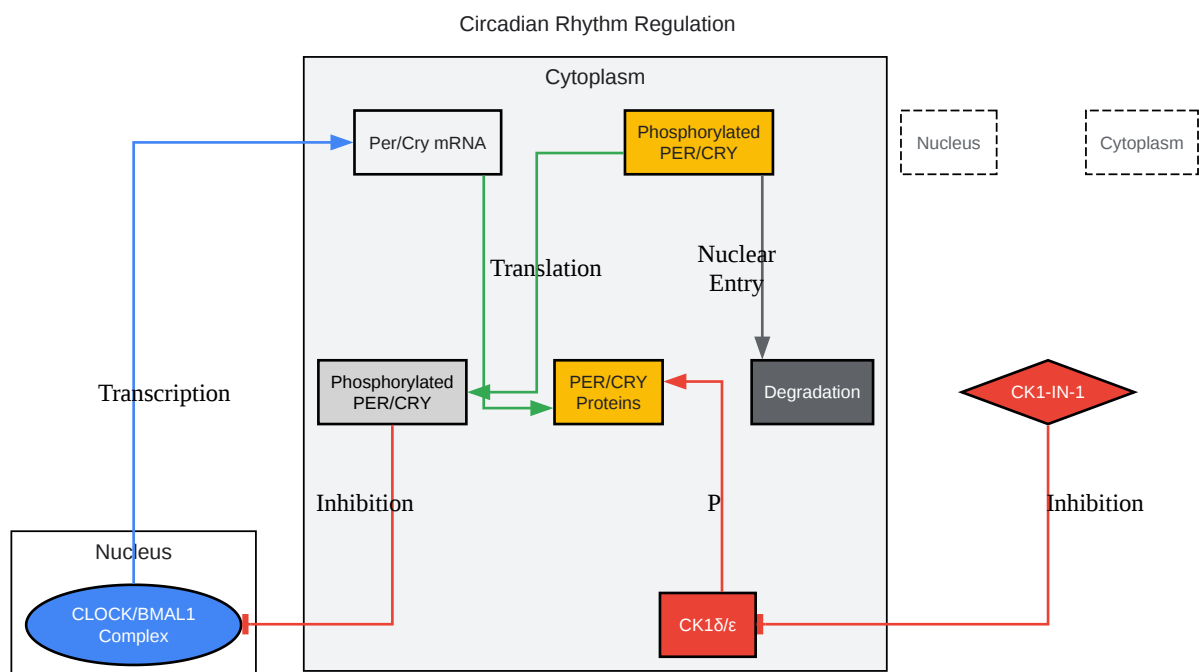
Inhibition of CK1 by compounds like **CK1-IN-1** can elicit a range of biological responses, primarily through the modulation of key signaling pathways.

### Wnt/β-catenin Signaling Pathway

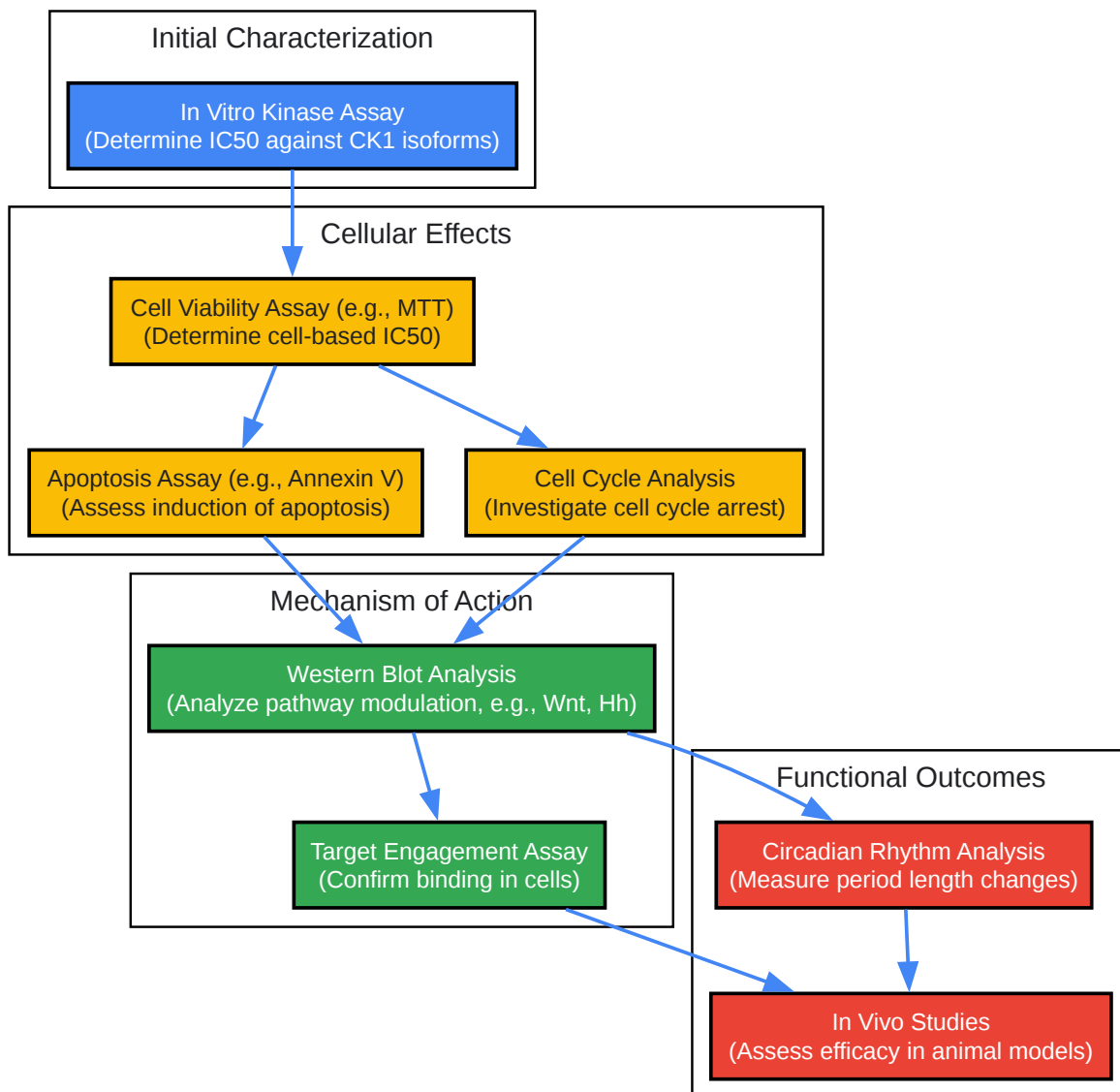
The Wnt/β-catenin pathway is a critical regulator of embryonic development and adult tissue homeostasis. CK1 isoforms play dual roles in this pathway. CK1α is a key component of the β-catenin destruction complex, initiating its degradation. Conversely, CK1δ and CK1ε are generally considered positive regulators, promoting Wnt signaling. Inhibition of CK1δ/ε by **CK1-IN-1** is expected to suppress Wnt/β-catenin signaling.[3][7]







## Experimental Workflow for CK1-IN-1 Investigation



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